3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with an appropriate ketone to form an intermediate. This intermediate then undergoes cyclization under reflux conditions to form the final pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy groups and the pyrazole ring may play a crucial role in its activity, potentially interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-chlorophenyl)-1H-pyrazole
- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-fluorophenyl)-1H-pyrazole
Uniqueness
The uniqueness of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)-1H-pyrazole lies in its specific substitution pattern and the presence of multiple methoxy groups. These structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C28H30N2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1-(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C28H30N2O4/c1-7-22-27(19-10-14-23(31-3)25(16-19)33-5)29-30(21-12-8-18(2)9-13-21)28(22)20-11-15-24(32-4)26(17-20)34-6/h8-17H,7H2,1-6H3 |
InChI Key |
ACGSUAFIKAGWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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